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Compound of Interest

Compound Name: Teneligliptin D8

Cat. No.: B591477

In Vivo Metabolic Fate of Teneligliptin: A
Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vivo metabolism and
degradation pathways of Teneligliptin. While specific data for its deuterated analog,
Teneligliptin D8, is not extensively available in the public domain, the metabolic fate of
Teneligliptin is well-documented. It is generally understood that deuteration is a tool used in
pharmacokinetic studies, often to serve as an internal standard for analytical measurements or
to probe kinetic isotope effects, and does not typically alter the qualitative metabolic pathways.
Therefore, the information presented herein for Teneligliptin is considered highly relevant to
understanding the biotransformation of Teneligliptin D8.

Executive Summary

Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, undergoes metabolism primarily
through oxidation by Cytochrome P450 (CYP) 3A4 and Flavin-Containing Monooxygenases
(FMO) 1 and 3.[1] The principal metabolite is a thiazolidine-1-oxide derivative, designated as
M1.[1][2][3] The drug and its metabolites are eliminated through both renal and fecal excretion,
with a significant portion of the parent drug being excreted unchanged.[1] This dual excretion
pathway contributes to its clinical utility in patients with renal impairment.
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Pharmacokinetic Profile

Following oral administration, Teneligliptin is rapidly absorbed. The pharmacokinetic
parameters in healthy subjects are summarized in the table below.

Parameter Value Reference

Time to Maximum Plasma
) 1.33 hours
Concentration (Tmax)

Plasma Protein Binding 78-80%

) o ] Approximately 24.2 - 26.9
Terminal Elimination Half-life
hours

Metabolic Pathways and Degradation

The in vivo metabolism of Teneligliptin is not extensive, with the unchanged drug being the
most abundant circulating component. The primary metabolic transformation involves the
oxidation of the thiazolidine ring.

Enzymatic Metabolism

The key enzymes responsible for the metabolism of Teneligliptin are:
e Cytochrome P450 3A4 (CYP3A4)

e Flavin-Containing Monooxygenase 1 (FMO1)

e Flavin-Containing Monooxygenase 3 (FMO3)

These enzymes catalyze the formation of several metabolites, with the most significant being
the M1 metabolite.

Major Metabolite: Thiazolidine-1-oxide (M1)

The most abundant metabolite of Teneligliptin is the thiazolidine-1-oxide derivative, M1. This
metabolite is formed through the oxidation of the sulfur atom in the thiazolidine ring. While M1
is the primary metabolite, its biological activity has been reported as unknown.
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Oxidation

Metabolic Pathway of Teneligliptin.

Excretion and Elimination

A mass balance study using [**C]teneligliptin revealed that the drug is eliminated through
multiple pathways. After a single oral dose of 20 mg of radiolabeled Teneligliptin, approximately
91.9% of the radioactivity was recovered within 216 hours. The excretion was nearly equally
distributed between urine and feces.

. Percentage of
Excretion Route o Reference
Administered Dose

Urine 45.4%

Feces 46.5%

The major components found in the excreta are unchanged Teneligliptin and the M1 metabolite.

Percentage of Dose Percentage of Dose

Component . . . Reference
in Urine in Feces
Unchanged
T 14.8% - 21% 26.1%
Teneligliptin
M1 Metabolite 17.7% 4.0%

Experimental Protocols
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The data on the metabolism and excretion of Teneligliptin are primarily derived from human
mass balance studies. A general outline of such an experimental protocol is as follows:

o Subject Recruitment: Healthy male volunteers are typically recruited for these studies.
» Drug Administration: A single oral dose of [**C]teneligliptin (e.g., 20 mg) is administered.

o Sample Collection: Blood, urine, and feces are collected at predetermined intervals over an
extended period (e.g., up to 216 hours).

o Radioactivity Measurement: Total radioactivity in plasma, urine, and feces is measured to
determine the extent of absorption and the routes and rates of excretion.

o Metabolite Profiling: Plasma, urine, and feces samples are analyzed using techniques such
as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify
the parent drug and its metabolites.

o Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key
pharmacokinetic parameters.

Human Mass Balance Study Workflow

Administration of
[14C]Teneligliptin

Collection of Plasma,
Urine, and Feces

Measurement of Metabolite Profiling
Total Radioactivity (LC-MS/MS)

Pharmacokinetic
Analysis
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Experimental Workflow for a Mass Balance Study.

In Vitro Studies

In vitro studies have been conducted to further characterize the metabolic properties of
Teneligliptin. These studies have shown that Teneligliptin is a weak inhibitor of CYP2D6,
CYP3A4, and FMO, and does not significantly inhibit other major CYP isoforms. Furthermore, it
does not induce the expression of CYP1A2 or CYP3A4, suggesting a low potential for drug-
drug interactions mediated by these enzymes.

Conclusion

The in vivo metabolism of Teneligliptin is well-characterized, with oxidation by CYP3A4 and
FMOs leading to the formation of the main metabolite, M1. The drug and its metabolites are
cleared via both renal and fecal routes, with a substantial portion of the parent drug excreted
unchanged. While specific studies on Teneligliptin D8 are limited, the metabolic pathways are
expected to be analogous to those of Teneligliptin. This comprehensive understanding of its
metabolic fate is crucial for its safe and effective use in the intended patient population,
including those with comorbidities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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